![molecular formula C16H17ClO4S B12185322 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate](/img/structure/B12185322.png)
4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate
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Overview
Description
4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate is an organic compound that belongs to the class of phenols. It is characterized by the presence of a chloro group, two methyl groups, and an ethoxybenzenesulfonate group attached to a phenyl ring. This compound is known for its bactericidal properties and is used in various applications, including as a disinfectant and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Scientific Research Applications
4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for potential use in antiseptic formulations.
Industry: Utilized in the production of disinfectants and preservatives.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This results in the inhibition of microbial growth and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its bactericidal properties but less effective against certain bacterial strains.
4-Ethylbenzoic acid, 3,5-dimethylphenyl ester: Used in different applications but lacks the antimicrobial properties of 4-Chloro-3,5-dimethylphenyl 4-ethoxybenzenesulfonate.
Uniqueness
This compound stands out due to its combined antimicrobial and chemical stability properties. Its unique structure allows it to be effective in various applications, making it a versatile compound in both research and industrial settings .
Properties
Molecular Formula |
C16H17ClO4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-ethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17ClO4S/c1-4-20-13-5-7-15(8-6-13)22(18,19)21-14-9-11(2)16(17)12(3)10-14/h5-10H,4H2,1-3H3 |
InChI Key |
VODPRGCBVSHNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C(=C2)C)Cl)C |
Origin of Product |
United States |
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